Allopregnanetrione

Vue d'ensemble

Description

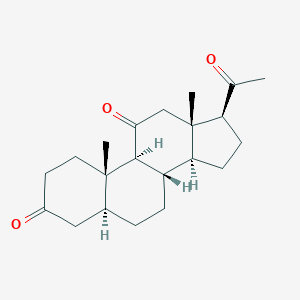

Allopregnanetrione: is a steroidal compound with the molecular formula C21H30O3 and a molecular weight of 330.46 g/mol . . This compound is a metabolite of progesterone and is involved in various biological processes . It is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Allopregnanetrione can be synthesized from progesterone through a series of chemical reactions, including oxidation, reduction, and synthesis . The specific preparation method depends on the manufacturer and the actual demand .

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis processes. These processes are optimized for high yield and purity, ensuring that the compound meets the required standards for research and pharmaceutical applications .

Analyse Des Réactions Chimiques

Types of Reactions: Allopregnanetrione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products.

Reduction: Reduction reactions can convert the compound into other steroidal derivatives.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones and carboxylic acids, while reduction can produce alcohols and alkanes .

Applications De Recherche Scientifique

Allopregnanetrione has a wide range of scientific research applications, including but not limited to:

Mécanisme D'action

The mechanism of action of Allopregnanetrione involves its interaction with specific molecular targets and pathways. It is a metabolite of progesterone and plays a role in the regulation of hormone levels in the body . The compound can bind to specific receptors on the cell surface, influencing cell proliferation and other biological processes .

Comparaison Avec Des Composés Similaires

- 5alpha-Pregnane-3,12,20-trione

- 5alpha-Pregnane-3,6,20-trione

- 5beta-Pregnane-3,11,20-trione

- 5beta-Pregnane-3,12,20-trione

- 5beta-Pregnane-3,6,20-trione

Comparison: Allopregnanetrione is unique due to its specific structure and biological activity. Compared to other similar compounds, it has distinct chemical properties and biological effects, making it valuable for specific research and pharmaceutical applications .

Activité Biologique

Allopregnanetrione, a metabolite of allopregnanolone, has garnered attention in neurobiology due to its significant biological activities. This article provides a comprehensive overview of its effects, mechanisms, and implications in various physiological and pathological contexts.

Overview of this compound

This compound is a neuroactive steroid derived from progesterone, primarily synthesized in the brain and other tissues. It acts on various receptors, including GABA_A receptors, which are crucial for inhibitory neurotransmission. The compound's role extends beyond simple modulation of neurotransmitter systems; it influences numerous biological processes, including mood regulation, neuroprotection, and response to stress.

- GABA_A Receptor Modulation :

- Neuroprotective Effects :

- Influence on Mood Disorders :

Biological Effects

This compound exhibits a wide range of biological activities:

- Antidepressant : Demonstrated efficacy in alleviating symptoms of depression.

- Anxiolytic : Reduces anxiety levels through enhanced GABAergic transmission.

- Neurogenic : Promotes neurogenesis in specific brain regions.

- Cognitive Function : Influences learning and memory processes positively.

- Pain Modulation : Exhibits analgesic properties through its action on pain pathways.

Case Studies

-

Postpartum Depression :

- A clinical trial involving women with postpartum depression showed that intravenous administration of brexanolone (a formulation of allopregnanolone) significantly reduced depressive symptoms compared to placebo . The study highlighted the potential of this compound in treating mood disorders linked to hormonal fluctuations.

- Traumatic Brain Injury :

Research Findings

Recent studies have elucidated various aspects of this compound's biological activity:

Propriétés

IUPAC Name |

(5S,8S,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,4,5,6,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13,15-17,19H,4-11H2,1-3H3/t13-,15-,16+,17-,19+,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRWWYGWQKBKBF-MUGXHADPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359530 | |

| Record name | Allopregnanetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089-06-7 | |

| Record name | Allopregnanetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.